(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound “(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide” is a synthetic organic molecule that belongs to the class of thiazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 4-methoxyaniline to form an imine intermediate. This intermediate then undergoes cyclization with a suitable thiazinane precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide: is similar to other thiazinane derivatives, such as:
Uniqueness
The uniqueness of the compound lies in its specific substituents, such as the 4-chlorophenyl and 4-methoxyphenyl groups, which may impart distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H20ClN3O3S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-N-(4-methoxyphenyl)-4-oxo-3-prop-2-enyl-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-3-12-25-19(26)13-18(20(27)23-15-8-10-17(28-2)11-9-15)29-21(25)24-16-6-4-14(22)5-7-16/h3-11,18H,1,12-13H2,2H3,(H,23,27) |
InChI Key |
MMWWGWSMEWYIIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)CC=C |
Origin of Product |
United States |
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